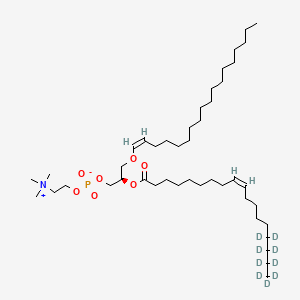

C18(plasm)-18:1 PC-d9

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C44H86NO7P |

|---|---|

Peso molecular |

781.2 g/mol |

Nombre IUPAC |

[(2R)-2-[(Z)-15,15,16,16,17,17,18,18,18-nonadeuteriooctadec-9-enoyl]oxy-3-[(Z)-octadec-1-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C44H86NO7P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-39-49-41-43(42-51-53(47,48)50-40-38-45(3,4)5)52-44(46)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h21,23,36,39,43H,6-20,22,24-35,37-38,40-42H2,1-5H3/b23-21-,39-36-/t43-/m1/s1/i2D3,7D2,9D2,11D2 |

Clave InChI |

DSWOVBIRJNAJAF-BNFQOMDBSA-N |

SMILES isomérico |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCC/C=C\CCCCCCCC(=O)O[C@H](CO/C=C\CCCCCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |

SMILES canónico |

CCCCCCCCCCCCCCCCC=COCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Biological Role of PC(P-18:0/18:1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

PC(P-18:0/18:1), a prominent choline plasmalogen, is an ether phospholipid with a vinyl-ether bond at the sn-1 position and an oleic acid at the sn-2 position of the glycerol backbone. This unique structural feature confers distinct physicochemical properties, positioning PC(P-18:0/18:1) as a critical component of cellular membranes, particularly in the heart and brain. Beyond its structural role, PC(P-18:0/18:1) is increasingly recognized for its multifaceted biological functions, including antioxidant defense, modulation of membrane dynamics, and participation in signaling pathways. Dysregulation of PC(P-18:0/18:1) levels has been implicated in a range of pathologies, including cardiovascular disease, metabolic syndrome, and neurodegenerative disorders, highlighting its potential as a biomarker and therapeutic target. This guide provides a comprehensive overview of the biological significance of PC(P-18:0/18:1), detailing its quantitative distribution, involvement in signaling, and role in disease, supported by experimental methodologies for its investigation.

Introduction to PC(P-18:0/18:1)

PC(P-18:0/18:1) is a member of the plasmalogen subclass of ether phospholipids. Plasmalogens are characterized by a vinyl-ether linkage at the sn-1 position of the glycerol backbone, which is a key determinant of their unique chemical properties and biological functions. The "P" in PC(P-18:0/18:1) denotes the plasmalogen nature of the lipid, with an 18-carbon saturated fatty alcohol (stearyl alcohol) at the sn-1 position and an 18-carbon monounsaturated fatty acid (oleic acid, 18:1) at the sn-2 position. The head group is phosphocholine.

Choline plasmalogens, including PC(P-18:0/18:1), are particularly abundant in cardiac tissue.[1] The vinyl-ether bond in PC(P-18:0/18:1) makes it more susceptible to oxidation than its diacyl counterparts, allowing it to act as a sacrificial antioxidant, thereby protecting other cellular components from oxidative damage. Furthermore, the specific stereochemistry of plasmalogens influences membrane fluidity and dynamics, affecting the function of membrane-bound proteins and signaling complexes.

Quantitative Distribution of PC(P-18:0/18:1) in Tissues

The concentration of PC(P-18:0/18:1) varies significantly across different tissues and is altered in various disease states. The following tables summarize available quantitative data.

Table 1: Concentration of Phosphatidylcholine Species in Various Tissues

| Tissue | PC(16:0/18:1) (nmol/mg protein) | PC(18:0/18:1) (nmol/mg protein) | PC(18:1/18:1) (nmol/mg protein) | Other Abundant PC Species |

| Brain | Most abundant PC species | Abundant | Abundant | PC(16:0/16:0) |

| Heart | High | High | High | PC(18:0/20:4), PC(16:0/20:4) |

| Kidney | High | High | High | PC(18:0/20:4), PC(16:0/20:4) |

| Liver | High | High | High | PC(18:0/20:4), PC(16:0/20:4) |

Data compiled from a study on phospholipid distribution in various tissues, highlighting the abundance of PC species containing oleic acid (18:1).[2][3]

Table 2: Alterations of PC(P-18:0/18:1) in Disease

| Disease | Tissue/Fluid | Change in PC(P-18:0/18:1) Levels | Reference |

| Atherosclerosis | Aorta (ApoE-/- mice) | Significantly Increased | [4][5] |

| Coronary Artery Disease | Serum | Significantly Lower in males with coronary stenosis | [6] |

| Metabolic Syndrome | Serum | Inversely associated with adiponectin and HDL-C; positively associated with waist circumference and triglycerides | [4] |

| Lung Adenocarcinoma | Tumor Tissue | Significantly higher compared to adjacent normal tissue | [7] |

| Kidney Cortex (Cathepsin B knockout mice) | Kidney Cortex Membranes | Decreased | [8] |

Biological Roles and Signaling Pathways

The biological functions of PC(P-18:0/18:1) are diverse, stemming from its structural properties and its ability to participate in cellular signaling.

Antioxidant Defense

The vinyl-ether bond of PC(P-18:0/18:1) is a primary target for reactive oxygen species (ROS). By scavenging these harmful molecules, PC(P-18:0/18:1) protects other vital cellular components, such as polyunsaturated fatty acids (PUFAs) in membrane lipids and proteins, from oxidative damage. This antioxidant function is particularly critical in tissues with high metabolic activity and oxygen consumption, such as the heart and brain.

Membrane Structure and Dynamics

The unique conformation of the vinyl-ether linkage in PC(P-18:0/18:1) influences the packing of phospholipids in the cell membrane. This can affect membrane fluidity, thickness, and curvature, which in turn modulates the function of membrane-embedded proteins, including ion channels, receptors, and enzymes. There is evidence to suggest that plasmalogens are enriched in lipid rafts, specialized membrane microdomains that serve as platforms for signal transduction.

Role in Signaling

While direct signaling pathways initiated by PC(P-18:0/18:1) are still under active investigation, its influence on signaling cascades is becoming increasingly apparent.

-

G-Protein Coupled Receptor (GPCR) Signaling: The lipid environment of the cell membrane, influenced by the presence of specific phospholipids like PC(P-18:0/18:1), can modulate the conformation and activity of GPCRs. Studies on the rhodopsin system, a model GPCR, have shown that the acyl chain composition of phosphatidylcholines affects the equilibrium between the inactive and active states of the receptor.[9][10] While not directly demonstrated for PC(P-18:0/18:1), it is plausible that its presence in the membrane similarly impacts GPCR signaling.

-

Protein Kinase C (PKC) Signaling: Some studies suggest a link between plasmalogen levels and PKC activity. For instance, in a knockout mouse model, decreased levels of certain phosphatidylcholine species, including PC(18:0/18:1), were associated with reduced PKC activity in kidney cortex membranes.[8] The diacylglycerol (DAG) produced from the breakdown of phospholipids can activate PKC, and the specific acyl chain composition of the parent phospholipid may influence the downstream signaling effects.

Below is a diagram illustrating the potential influence of PC(P-18:0/18:1) on membrane-associated signaling.

Role in Disease

Alterations in the levels of PC(P-18:0/18:1) have been observed in several pathological conditions, suggesting its involvement in disease pathogenesis and its potential as a biomarker.

Cardiovascular Disease

Studies have shown a significant association between serum levels of choline plasmalogens, particularly those containing oleic acid at the sn-2 position like PC(P-18:0/18:1), and cardiovascular health. Lower serum concentrations of these plasmalogens are found in males with significant coronary stenosis and are inversely associated with protective factors like HDL-cholesterol and adiponectin.[4][6] Conversely, in a mouse model of atherosclerosis, PC(18:0/18:1) levels were found to be elevated in the aorta, suggesting a complex role in plaque development.[4][5]

The proposed mechanism for the protective role of plasmalogens in cardiovascular disease relates to their antioxidant properties, which can mitigate the oxidative stress implicated in the initiation and progression of atherosclerosis.

Cancer

The role of PC(P-18:0/18:1) in cancer is emerging, with studies reporting altered levels in different cancer types. For example, elevated levels of PC(18:0/18:1) have been observed in hepatocellular carcinoma and colorectal cancer tissues compared to adjacent normal tissues.[11][12] In lung adenocarcinoma, PC(18:2/18:2) and PE(18:0/18:1) were identified as potential biomarkers.[7] The increased demand for membrane components in rapidly proliferating cancer cells may lead to alterations in phospholipid metabolism, including that of PC(P-18:0/18:1).

Neurodegenerative Diseases

While much of the research on plasmalogens in neurodegeneration has focused on ethanolamine plasmalogens (PE-P), alterations in choline plasmalogens have also been noted. Plasmalogen deficiency, in general, is a feature of Alzheimer's disease, and restoring plasmalogen levels is being explored as a therapeutic strategy. The antioxidant and membrane-modulating properties of PC(P-18:0/18:1) are likely important for maintaining neuronal health and synaptic function.

Experimental Protocols

Investigating the biological role of PC(P-18:0/18:1) requires specialized analytical techniques for its accurate quantification and methods to probe its function.

Lipid Extraction from Biological Samples

A robust lipid extraction method is the first critical step for accurate lipidomic analysis. The Folch and Bligh & Dyer methods, which use a chloroform/methanol/water solvent system, are classic protocols. More recently, the methyl-tert-butyl ether (MTBE) method has gained popularity for its efficiency in extracting a broad range of lipids, including plasmalogens.

Protocol: MTBE-based Lipid Extraction from Plasma

-

To 20 µL of plasma in a 1.5 mL microcentrifuge tube, add 20 µL of an internal standard mixture containing a known amount of a deuterated plasmalogen standard (e.g., PC(P-18:0/18:1)-d9).

-

Add 750 µL of cold MTBE and 225 µL of cold methanol.

-

Vortex the mixture for 1 minute and incubate on ice for 1 hour, with intermittent vortexing.

-

Induce phase separation by adding 188 µL of water.

-

Vortex for 20 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully collect the upper organic phase containing the lipids into a new tube.

-

Dry the lipid extract under a stream of nitrogen.

-

Reconstitute the dried lipids in an appropriate solvent for LC-MS/MS analysis (e.g., methanol/toluene 9:1 v/v).

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of lipid species like PC(P-18:0/18:1).

Methodology: Targeted Quantification using Multiple Reaction Monitoring (MRM)

-

Chromatography: Reverse-phase liquid chromatography (RPLC) is commonly used to separate lipid species based on their hydrophobicity (acyl chain length and degree of unsaturation). A C18 column is typically employed with a gradient of mobile phases, such as water/acetonitrile/isopropanol with additives like ammonium formate to improve ionization.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive ion mode is used.

-

Precursor Ion: The precursor ion for PC(P-18:0/18:1) is selected in the first quadrupole (Q1). The m/z will correspond to the protonated molecule [M+H]⁺.

-

Fragmentation: The precursor ion is fragmented in the second quadrupole (Q2) via collision-induced dissociation (CID).

-

Product Ion: A specific product ion is monitored in the third quadrupole (Q3). For phosphatidylcholines, the characteristic product ion is the phosphocholine headgroup at m/z 184.1.

-

-

Quantification: The abundance of PC(P-18:0/18:1) is determined by comparing the peak area of its MRM transition to that of a known concentration of an internal standard.

Conclusion and Future Directions

PC(P-18:0/18:1) is a biologically significant phospholipid with diverse roles in cellular function and disease. Its unique structure underpins its crucial functions as an antioxidant and a modulator of membrane properties. The emerging evidence linking altered PC(P-18:0/18:1) levels to cardiovascular, metabolic, and oncologic diseases positions it as a promising biomarker for diagnosis and prognosis.

Future research should focus on elucidating the specific molecular mechanisms by which PC(P-18:0/18:1) exerts its effects, particularly in the context of cell signaling. Identifying the direct protein interactors of PC(P-18:0/18:1) and its downstream signaling targets will be crucial. Furthermore, expanding the quantitative analysis of PC(P-18:0/18:1) in large clinical cohorts will be essential to validate its utility as a robust biomarker. A deeper understanding of the biology of PC(P-18:0/18:1) holds the potential to open new avenues for therapeutic intervention in a variety of human diseases.

References

- 1. pnas.org [pnas.org]

- 2. Comprehensive analysis of phospholipids in the brain, heart, kidney, and liver: brain phospholipids are least enriched with polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Plasma lipidomic alterations during pathogenic SIV infection with and without antiretroviral therapy [frontiersin.org]

- 4. imrpress.com [imrpress.com]

- 5. Vascular lipidomics analysis reveales increased levels of phosphocholine and lysophosphocholine in atherosclerotic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Decreased MARCKS Protein Expression in Kidney Cortex Membrane Fractions of Cathepsin B Knockout Mice Is Associated with Reduced Lysophosphatidylcholine and Protein Kinase C Activity [mdpi.com]

- 9. web.pdx.edu [web.pdx.edu]

- 10. vetmeduni.ac.at [vetmeduni.ac.at]

- 11. mdpi.com [mdpi.com]

- 12. High level of phosphatidylcholines/lysophosphatidylcholine ratio in urine is associated with prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of C18(plasm)-18:1 PC in Cell Membrane Architecture and Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Plasmalogens are a unique class of glycerophospholipids characterized by a vinyl-ether bond at the sn-1 position of the glycerol backbone. Among these, 1-(1Z-octadecenyl)-2-oleoyl-sn-glycero-3-phosphocholine, commonly known as C18(plasm)-18:1 PC, is a significant component of cell membranes, particularly in electrically active tissues such as the brain and heart. This technical guide provides a comprehensive overview of the core functions of C18(plasm)-18:1 PC in cell membranes, delving into its structural characteristics, impact on membrane biophysics, and its intricate involvement in cellular signaling and disease pathogenesis. This document synthesizes current research to offer a valuable resource for professionals in basic science and drug development, highlighting the emerging therapeutic potential of targeting this specific lipid species.

Introduction: The Unique Structure of C18(plasm)-18:1 PC

C18(plasm)-18:1 PC is a member of the choline plasmalogen family. Its structure consists of a glycerol backbone with a vinyl-ether-linked 18-carbon chain at the sn-1 position, an oleoyl (18:1) fatty acid ester-linked at the sn-2 position, and a phosphocholine headgroup at the sn-3 position. The defining feature is the vinyl-ether bond, which confers distinct chemical and physical properties compared to the more common diacyl phospholipids.[1][2][3] This bond is more susceptible to oxidation, making plasmalogens effective scavengers of reactive oxygen species (ROS).[1][2]

Quantitative Distribution of C18(plasm)-18:1 PC

The abundance of C18(plasm)-18:1 PC varies significantly across different human tissues and cell types, reflecting its specialized functions. While comprehensive quantitative data remains an active area of research, lipidomic studies have provided valuable insights into its distribution.

| Tissue/Cell Type | Lipid Class | C18(plasm)-18:1 PC Concentration/Relative Abundance | Reference |

| Human Plasma | Phosphatidylcholine | Not explicitly quantified, but plasmalogen PCs are a minor fraction of total PCs. | [4] |

| Human Brain | Phosphatidylcholine | Plasmalogens are enriched, but specific quantification for C18(plasm)-18:1 PC is variable. | [5] |

| Prostate Cancer Cells (22RV1) | Phosphatidylcholine | Identified as a dominant lipid species. | [6] |

| Human Breast Cancer Tissue | Phosphatidylcholine | Generally elevated levels of PC plasmalogens in malignant tissue. | [7] |

Note: Absolute quantification of lipid species is challenging and can vary based on the analytical method and sample preparation. The data presented is a compilation from multiple studies and should be interpreted as indicative of relative abundance.

Core Functions in the Cell Membrane

The unique structure of C18(plasm)-18:1 PC dictates its multifaceted roles within the cell membrane, influencing its physical properties and biological functions.

Modulation of Membrane Fluidity and Structure

The presence of the vinyl-ether bond in C18(plasm)-18:1 PC affects the packing of phospholipids in the membrane bilayer. This leads to an increase in membrane fluidity and a propensity to form non-lamellar structures, which is crucial for processes like membrane fusion and fission.[1]

Endogenous Antioxidant and Protection against Oxidative Stress

The vinyl-ether bond of C18(plasm)-18:1 PC is highly susceptible to oxidative attack by reactive oxygen species (ROS). By acting as a sacrificial antioxidant, it protects other essential membrane components, such as polyunsaturated fatty acids (PUFAs) and membrane proteins, from oxidative damage.[1][2][3] This function is particularly critical in tissues with high metabolic activity and ROS production, like the brain and heart.

Involvement in Cellular Signaling

Plasmalogens, including C18(plasm)-18:1 PC, are increasingly recognized for their role in cell signaling pathways. They can influence the activity of membrane-bound proteins, including G-protein coupled receptors (GPCRs) and ion channels, and are involved in signaling cascades that regulate cell survival and death.

The biophysical properties of membranes, influenced by their lipid composition, can allosterically modulate the function of transmembrane proteins like GPCRs. The increased fluidity and altered curvature stress imparted by C18(plasm)-18:1 PC can influence GPCR conformation and subsequent signaling cascades. While direct interaction is still under investigation, the enrichment of plasmalogens in signaling-rich lipid rafts suggests a significant modulatory role.

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. Recent studies have implicated plasmalogens in the regulation of ferroptosis. C18(plasm)-18:1 PE (the ethanolamine counterpart of C18(plasm)-18:1 PC) has been shown to suppress ferroptosis.[8][9] While the precise mechanism for the PC species is still being elucidated, the antioxidant properties of the vinyl-ether bond are thought to be protective against the lipid peroxidation that drives this cell death pathway.

Experimental Protocols

Accurate analysis of C18(plasm)-18:1 PC requires specific protocols due to the labile nature of the vinyl-ether bond.

Lipid Extraction from Tissues

This protocol is a generalized procedure based on established methods for lipid extraction from tissues for mass spectrometry analysis.

Protocol Steps:

-

Homogenization: Homogenize the weighed, snap-frozen tissue in a mixture of cold methanol containing a known amount of an appropriate internal standard (e.g., a deuterated C18(plasm)-18:1 PC analog).

-

Solvent Addition: Add cold methyl-tert-butyl ether (MTBE) to the homogenate.

-

Extraction: Vortex and shake the mixture to ensure thorough lipid extraction.

-

Phase Separation: Add water to induce phase separation. The lipids will be in the upper organic phase.

-

Centrifugation: Centrifuge the sample to achieve a clear separation of the aqueous and organic layers.

-

Collection: Carefully collect the upper organic phase containing the lipids.

-

Drying: Evaporate the solvent under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried lipid extract in a solvent compatible with the subsequent analytical method, such as a mixture of methanol and chloroform.

Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the specific and sensitive quantification of lipid species like C18(plasm)-18:1 PC.

Key Parameters for LC-MS/MS Analysis:

-

Chromatography: Reversed-phase liquid chromatography (RPLC) is commonly used to separate different lipid classes and species.

-

Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for the detection of phosphatidylcholines.

-

Mass Spectrometry: A triple quadrupole mass spectrometer is often employed for its high sensitivity and specificity in multiple reaction monitoring (MRM) mode.

-

MRM Transitions: The specific precursor-to-product ion transitions for C18(plasm)-18:1 PC and its internal standard are monitored for quantification. For PC plasmalogens, a characteristic neutral loss corresponding to the fatty acid at the sn-2 position and the phosphocholine headgroup can be used for identification and quantification.

Implications for Drug Development

The critical roles of C18(plasm)-18:1 PC in membrane function and cellular protection have significant implications for drug development, particularly in the context of neurodegenerative diseases and cancer.

C18(plasm)-18:1 PC in Disease

-

Neurodegenerative Diseases: A decrease in plasmalogen levels, including choline plasmalogens, has been consistently observed in the brains of patients with Alzheimer's disease.[1] This depletion can lead to increased oxidative stress and membrane dysfunction, contributing to disease progression.

-

Cancer: Altered plasmalogen levels have been reported in various cancers.[7] Depending on the cancer type, plasmalogens may be either upregulated or downregulated, suggesting a complex role in tumor biology. Their involvement in ferroptosis also presents a potential therapeutic avenue.[8][9]

Therapeutic Strategies

A promising therapeutic strategy for diseases associated with plasmalogen deficiency is "plasmalogen replacement therapy" (PRT).[10][11][12] This approach involves the administration of plasmalogens or their precursors to restore normal cellular levels. Several preclinical and clinical studies are underway to evaluate the efficacy of PRT in neurodegenerative disorders.[2][13]

Modulating the activity of key enzymes in the plasmalogen biosynthesis or degradation pathways could provide another therapeutic handle. For instance, enhancing the activity of enzymes involved in plasmalogen synthesis could be beneficial in deficiency states, while inhibiting plasmalogenases might be a strategy in other contexts.

Conclusion

C18(plasm)-18:1 PC is a vital component of cell membranes, contributing to their structural integrity, fluidity, and protection against oxidative stress. Its involvement in critical cellular processes, including signaling and cell death pathways, underscores its importance in health and disease. For researchers and drug development professionals, a deeper understanding of the biology of C18(plasm)-18:1 PC opens up new avenues for the development of novel diagnostic and therapeutic strategies for a range of debilitating diseases. Further research into the precise mechanisms of its action and the development of targeted delivery systems for plasmalogen-based therapies will be crucial in translating this knowledge into clinical applications.

References

- 1. Plasmalogen as a Bioactive Lipid Drug: From Preclinical Research Challenges to Opportunities in Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Quantitation of isobaric phosphatidylcholine species in human plasma using a hybrid quadrupole linear ion-trap mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Lipid profiles of prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Peroxisome-driven ether-linked phospholipids biosynthesis is essential for ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Plasmalogen Replacement Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Plasmalogen Replacement Therapy — MED-LIFE DISCOVERIES [med-life.ca]

- 12. mdpi.com [mdpi.com]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

The Critical Role of Plasmalogen Quantification in Advancing Disease Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Plasmalogens, a unique class of glycerophospholipids characterized by a vinyl-ether bond at the sn-1 position, are integral components of cellular membranes, particularly abundant in the nervous system, heart, and immune cells.[1][2] Emerging evidence underscores a significant correlation between depleted plasmalogen levels and the pathophysiology of a wide spectrum of diseases, including neurodegenerative disorders, metabolic diseases, respiratory conditions, and genetic syndromes.[1][2][3][4][5][6] Consequently, the accurate quantification of plasmalogen species has become a critical tool in disease research, offering potential for early diagnosis, patient stratification, and the development of novel therapeutic interventions. This technical guide provides a comprehensive overview of the importance of plasmalogen quantification, detailed experimental protocols for their analysis, and insights into their roles in various disease-related signaling pathways.

Introduction: The Biological Significance of Plasmalogens

Plasmalogens are essential for normal cellular function, contributing to membrane structure and fluidity, vesicular fusion, and ion transport.[3][7] Their unique vinyl-ether linkage makes them potent endogenous antioxidants, protecting cells from oxidative damage by scavenging reactive oxygen species (ROS).[8][9] Deficiencies in plasmalogen levels can disrupt these vital cellular processes, leading to increased oxidative stress and cellular dysfunction, which are hallmarks of many chronic and degenerative diseases.[6][10]

Plasmalogen Deficiency: A Common Denominator in Diverse Pathologies

A growing body of research has documented significantly reduced plasmalogen levels in patients with various diseases compared to healthy individuals. This consistent observation across different conditions highlights the systemic importance of these lipids and suggests that their quantification can serve as a valuable biomarker.

Table 1: Summary of Altered Plasmalogen Levels in Various Diseases

| Disease Category | Specific Disease | Key Findings on Plasmalogen Levels | Tissue/Sample Type | Reference |

| Neurodegenerative Disorders | Alzheimer's Disease | Decreased ethanolamine plasmalogens (PlsEtn) correlated with cognitive deficit and disease severity.[3][11] A 40% decrease in white matter and 10% in gray matter at early stages.[12] | Brain tissue, Serum/Plasma | [3][11][12][13] |

| Parkinson's Disease | 30% decrease in ethanolamine plasmalogens in plasma and erythrocytes.[10] | Plasma, Erythrocytes | [10] | |

| Traumatic Brain Injury (TBI) | Significantly increased plasma PlsEtn 24 hours post-injury in a mouse model, suggesting a role as an early marker.[14][15] | Plasma (mouse model) | [14][15] | |

| Genetic Disorders | Zellweger Syndrome | Near absence of plasmalogens in brain, heart, kidney, and skeletal muscle.[16] Significantly lowered phosphatidylethanolamine plasmalogen levels in erythrocytes of young patients.[17] | Tissues, Erythrocytes, Fibroblasts | [16][17] |

| Respiratory Diseases | Chronic Obstructive Pulmonary Disease (COPD), Asthma | Depletion of plasmalogens is associated with these chronic lung diseases.[4] | Not specified | [4] |

| COVID-19 / Sepsis | Decreased levels of multiple molecular species of lung plasmenylcholine and plasmenylethanolamine in infected mice.[8][9] Decreased ethanolamine plasmalogens in septic patients.[18] | Lung tissue (mouse model), Plasma | [8][9][18] | |

| Metabolic Disorders | Type 2 Diabetes, Obesity, Cardiovascular Disease | Inverse associations reported between serum plasmalogen levels and these cardiometabolic diseases.[13] | Serum | [13] |

Methodologies for Accurate Plasmalogen Quantification

The precise and sensitive quantification of plasmalogen species is paramount for reliable research. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, offering high specificity and the ability to analyze a wide range of plasmalogen molecules.[19][20]

Experimental Protocol: Quantification of Plasmalogens in Human Plasma by LC-MS/MS

This protocol outlines a typical workflow for the targeted quantification of plasmalogen species from plasma samples.

1. Sample Preparation (Lipid Extraction)

-

Objective: To efficiently extract lipids, including plasmalogens, from the plasma matrix while minimizing degradation.

-

Procedure (based on a modified MTBE protocol): [14]

-

To 15 µL of plasma, add 400 µL of methanol and 10 µL of an appropriate internal standard solution (e.g., a non-endogenous plasmalogen like PLS 23:0/18:1).[21]

-

Vortex the mixture and incubate on ice for 10 minutes.

-

Add 500 µL of methyl-tert-butyl ether (MTBE), vortex, and incubate on ice for 1 hour.

-

Add 500 µL of water, vortex, and incubate on ice for 15 minutes.

-

Centrifuge at 8,000 x g for 5 minutes at 4°C.

-

Collect the upper organic layer.

-

Perform a second extraction by adding another 200 µL of MTBE to the remaining lower layer, vortexing, and incubating on ice for 15 minutes.

-

Centrifuge and collect the upper organic layer, combining it with the first extract.

-

Dry the combined organic extracts under a stream of nitrogen gas.

-

Reconstitute the dried lipid extract in an appropriate solvent for LC-MS/MS analysis (e.g., acetonitrile/isopropanol).

-

2. LC-MS/MS Analysis

-

Objective: To separate different lipid classes and specifically detect and quantify plasmalogen species.

-

Instrumentation: A triple quadrupole mass spectrometer coupled with a liquid chromatography system.

-

Chromatography (Example using HILIC): [14]

-

Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column.

-

Mobile Phase A: Acetonitrile/Water (95:5, v/v) with 10 mM ammonium acetate.

-

Mobile Phase B: Acetonitrile/Water (50:50, v/v) with 10 mM ammonium acetate.

-

Gradient: A gradient is run to separate the different phospholipid classes.

-

-

Mass Spectrometry (Example using SRM): [14]

-

Ionization Mode: Electrospray ionization (ESI), often in positive mode for plasmalogens.

-

Analysis Mode: Selective Reaction Monitoring (SRM) is used for targeted quantification. This involves selecting a specific precursor ion (the intact plasmalogen molecule) and a specific product ion (a characteristic fragment) for each plasmalogen species. This provides high specificity and sensitivity.[14]

-

Transitions: For plasmalogens, product ions specific to the sn-1 alkyl vinyl ether and the sn-2 acyl chain are monitored.[14]

-

3. Data Analysis and Quantification

-

Objective: To calculate the concentration of each plasmalogen species in the original sample.

-

Procedure:

-

Generate calibration curves for each plasmalogen species using synthetic standards of known concentrations.

-

Use the peak areas of the endogenous plasmalogens and the internal standard from the sample analysis to calculate their concentrations based on the calibration curves.

-

Experimental Workflow for Plasmalogen Quantification

Caption: A typical workflow for the quantification of plasmalogens from plasma samples.

Plasmalogens in Cellular Signaling and Disease Pathogenesis

The deficiency of plasmalogens is not merely a consequence of disease but is mechanistically linked to the underlying pathology through various signaling pathways.

Neuroprotective Signaling

In the context of neurodegenerative diseases like Alzheimer's, ethanolamine plasmalogens (PlsEtns) have been shown to exert neuroprotective effects. Emerging evidence suggests that PlsEtns can prevent neuronal cell death by enhancing the phosphorylation of AKT and ERK signaling pathways.[3][11] This is thought to occur through the activation of G-protein coupled receptors (GPCRs).[11] Furthermore, PlsEtns may reduce the production of amyloid-beta (Aβ), a hallmark of Alzheimer's disease, by modulating the activity of γ-secretase.[3][11]

Caption: Neuroprotective signaling pathways of ethanolamine plasmalogens.

Oxidative Stress and Inflammation

The vinyl-ether bond of plasmalogens is highly susceptible to oxidation, making them effective sacrificial antioxidants.[8][9] In conditions of high oxidative stress, such as sepsis and inflammation, plasmalogen levels are depleted as they neutralize ROS.[8][9][18] This depletion can exacerbate cellular damage and perpetuate the inflammatory cycle. The quantification of the ratio of plasmalogens to their diacyl counterparts can thus serve as an indicator of systemic oxidative stress.

Future Perspectives and Conclusion

The quantification of plasmalogens is a rapidly evolving field with significant implications for disease research and clinical practice. The consistent association between plasmalogen deficiency and a range of pathologies strongly supports their use as diagnostic and prognostic biomarkers. Furthermore, the elucidation of their roles in key signaling pathways is paving the way for novel therapeutic strategies, such as plasmalogen replacement therapy, aimed at restoring cellular function and mitigating disease progression.[1][10] For researchers and drug development professionals, the integration of precise plasmalogen quantification into their studies is no longer just an option but a necessity for a deeper understanding of disease mechanisms and the development of next-generation therapeutics.

References

- 1. Plasmalogen as a Bioactive Lipid Drug: From Preclinical Research Challenges to Opportunities in Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 3. Plasmalogens and Alzheimer’s disease: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Advances in the Biosynthetic Pathways and Application Potential of Plasmalogens in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-specific, accurate quantitation of plasmalogen glycerophosphoethanolamine — MED-LIFE DISCOVERIES [med-life.ca]

- 8. Frontiers | Plasmalogen Loss in Sepsis and SARS-CoV-2 Infection [frontiersin.org]

- 9. Plasmalogen Loss in Sepsis and SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Plasmalogens and Chronic Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. files.core.ac.uk [files.core.ac.uk]

- 13. alzdiscovery.org [alzdiscovery.org]

- 14. Structure-specific, accurate quantitation of plasmalogen glycerophosphoethanolamine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. DSpace [archive.hshsl.umaryland.edu]

- 16. Deficiency of plasmalogens in the cerebro-hepato-renal (Zellweger) syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Age-related differences in plasmalogen content of erythrocytes from patients with the cerebro-hepato-renal (Zellweger) syndrome: implications for postnatal detection of the disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Plasmalogen loss in sepsis and SARS-CoV-2 infection — MED-LIFE DISCOVERIES [med-life.ca]

- 19. Application of Liquid Chromatography/Tandem Mass Spectrometry for Quantitative Analysis of Plasmalogens in Preadolescent Children—The Hokkaido Study [mdpi.com]

- 20. Plasma/Serum Plasmalogens: Methods of Analysis and Clinical Significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Liquid chromatography-mass spectrometric determination of plasmalogens in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to C18(plasm)-18:1 PC-d9: Chemical Structure, Properties, and Analytical Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the deuterated plasmalogen, 1-(1Z-octadecenyl)-2-(9Z-octadecenoyl-15,15,16,16,17,17,18,18,18-d9)-sn-glycero-3-phosphocholine, commonly known as C18(plasm)-18:1 PC-d9. This document details its chemical structure, physicochemical properties, and provides in-depth experimental protocols for its analysis, primarily focusing on mass spectrometry-based techniques. Additionally, it explores the biological significance of the parent compound, C18(plasm)-18:1 PC, including its role in cellular signaling pathways.

Chemical Structure and Physicochemical Properties

This compound is a synthetic, deuterated plasmalogen, a subclass of ether lipids characterized by a vinyl-ether bond at the sn-1 position of the glycerol backbone. The "plasm" notation indicates this vinyl-ether linkage. Specifically, this molecule contains an 18-carbon alkenyl chain at the sn-1 position and an 18-carbon monounsaturated fatty acyl chain (oleic acid) at the sn-2 position. The phosphocholine headgroup is attached at the sn-3 position. The "-d9" designation signifies that the terminal nine hydrogen atoms of the oleoyl group at the sn-2 position have been replaced with deuterium atoms. This isotopic labeling makes this compound an ideal internal standard for quantitative lipidomics studies using mass spectrometry.[1][2][3][4]

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value | Reference |

| Systematic Name | 1-(1Z-octadecenyl)-2-(9Z-octadecenoyl-15,15,16,16,17,17,18,18,18-d9)-sn-glycero-3-phosphocholine | [3] |

| Common Name | This compound, PC(P-18:0/18:1)-d9 | [1][3] |

| CAS Number | 2315262-03-2 | [5] |

| Molecular Formula | C₄₄H₇₇D₉NO₇P | [3] |

| Molecular Weight | 781.19 g/mol | [3] |

| Exact Mass | 780.67068179 Da | [5] |

| Purity | >99% | [3] |

| Storage Temperature | -20°C | [3] |

| Solubility | Chloroform | [3] |

| Physical Form | Chloroform solution |

Biological Significance of the Parent Compound

The non-deuterated parent compound, C18(plasm)-18:1 PC, is a naturally occurring plasmalogen found in various biological membranes. Plasmalogens are integral components of cellular membranes, particularly abundant in the nervous system, heart, and immune cells.[6] They are known to play crucial roles in:

-

Membrane Structure and Fluidity: The unique vinyl-ether bond and the specific fatty acid composition of plasmalogens influence membrane dynamics and can contribute to the formation of lipid rafts, which are important signaling platforms.

-

Antioxidant Defense: The vinyl-ether linkage is susceptible to oxidation, allowing plasmalogens to act as sacrificial antioxidants, thereby protecting other cellular components from oxidative damage.

-

Cell Signaling: Plasmalogens and their derivatives are involved in various signaling pathways. For instance, specific phosphatidylcholine species have been identified as endogenous ligands for peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate lipid and glucose metabolism.[7][8] PC(18:0/18:1) has been shown to link hepatic PPARδ to serum lipid levels and muscle fatty acid utilization.[8]

The biosynthesis of plasmalogens is a complex process that begins in the peroxisomes and is completed in the endoplasmic reticulum. Deficiencies in plasmalogen biosynthesis are associated with severe genetic disorders, highlighting their critical physiological importance.

Experimental Protocols

The accurate quantification of C18(plasm)-18:1 PC in biological samples typically involves lipid extraction followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound serves as an internal standard to correct for variations in extraction efficiency and instrument response.

Lipid Extraction from Plasma/Serum

A common and effective method for extracting lipids from plasma or serum is the methyl-tert-butyl ether (MTBE) method.

Materials:

-

Plasma or serum sample

-

This compound internal standard solution (in methanol or chloroform)

-

Methanol (LC-MS grade)

-

Methyl-tert-butyl ether (MTBE) (LC-MS grade)

-

Water (LC-MS grade)

-

Vortex mixer

-

Centrifuge

Procedure:

-

To a clean glass tube, add 50 µL of plasma or serum.

-

Add a known amount of this compound internal standard.

-

Add 1.5 mL of methanol and vortex thoroughly.

-

Add 5 mL of MTBE and vortex for 10 minutes.

-

Add 1.25 mL of water to induce phase separation and vortex for 1 minute.

-

Centrifuge at 1,000 x g for 10 minutes.

-

Carefully collect the upper organic phase, which contains the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/chloroform 1:1, v/v) for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Instrumentation:

-

High-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) system

-

Triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

-

Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate

-

Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate

-

Flow Rate: 0.3 mL/min

-

Gradient:

-

0-2 min: 30% B

-

2-15 min: linear gradient to 100% B

-

15-20 min: hold at 100% B

-

20.1-25 min: re-equilibrate at 30% B

-

-

Injection Volume: 5 µL

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

C18(plasm)-18:1 PC (endogenous): Precursor ion (Q1): m/z 772.6 -> Product ion (Q3): m/z 184.1 (choline headgroup)[9]

-

This compound (internal standard): Precursor ion (Q1): m/z 781.6 -> Product ion (Q3): m/z 184.1 (choline headgroup)

-

-

Collision Energy: Optimized for the specific instrument, typically in the range of 25-40 eV.

-

Other Parameters: Capillary voltage, source temperature, and gas flows should be optimized for maximum signal intensity.

Visualizations

Plasmalogen Biosynthesis Pathway

The following diagram illustrates the key steps in the biosynthesis of plasmalogens, a process that spans two cellular organelles: the peroxisome and the endoplasmic reticulum.

Caption: Overview of the plasmalogen biosynthesis pathway.

Experimental Workflow for LC-MS/MS Analysis

This diagram outlines the general workflow for the quantitative analysis of C18(plasm)-18:1 PC in a biological sample using its deuterated internal standard.

Caption: Workflow for quantitative analysis of C18(plasm)-18:1 PC.

Putative Signaling Role of Phosphatidylcholines via PPARα

This diagram illustrates a potential signaling pathway where a specific phosphatidylcholine species, such as C18(plasm)-18:1 PC, may act as an endogenous ligand for the nuclear receptor PPARα, leading to the regulation of gene expression for lipid metabolism.

Caption: Putative signaling pathway of PC via PPARα activation.

References

- 1. JP2009263518A - Method for extracting plasmalogen-containing lipid and separating it - Google Patents [patents.google.com]

- 2. avantiresearch.com [avantiresearch.com]

- 3. avantiresearch.com [avantiresearch.com]

- 4. sigmaaldrich.cn [sigmaaldrich.cn]

- 5. This compound | C44H86NO7P | CID 164516924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Human Metabolome Database: Showing metabocard for PC(P-18:0/18:1(9Z)) (HMDB0011243) [hmdb.ca]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Rapid identification of plasmalogen molecular species using targeted multiplexed selected reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Plasmalogens in Oxidative Stress: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Plasmalogens are a unique class of glycerophospholipids characterized by a vinyl-ether bond at the sn-1 position of the glycerol backbone. This structural feature confers significant antioxidant properties, positioning plasmalogens as critical players in the cellular defense against oxidative stress.[1][2] This technical guide provides an in-depth exploration of the multifaceted role of plasmalogens in mitigating oxidative damage. It covers their direct scavenging activity, their influence on membrane properties, and their involvement in cellular signaling pathways. Furthermore, this guide details prevalent experimental methodologies for the quantification of plasmalogens and the assessment of lipid peroxidation, and presents quantitative data on plasmalogen level alterations in various disease states associated with oxidative stress.

Introduction: The Unique Chemistry of Plasmalogens

Plasmalogens constitute a significant fraction of the phospholipids in mammalian cell membranes, accounting for approximately 15-20% of the total phospholipid composition in human tissues.[3] Their defining feature is the vinyl-ether bond at the sn-1 position, which is highly susceptible to oxidation by reactive oxygen species (ROS).[3][4] This reactivity allows plasmalogens to act as sacrificial antioxidants, protecting other vital cellular components, such as polyunsaturated fatty acids (PUFAs) and proteins, from oxidative damage.[1][3] The sn-2 position is typically esterified with a PUFA, such as arachidonic acid (AA) or docosahexaenoic acid (DHA), further implicating plasmalogens in inflammatory and signaling pathways.[5][6]

The Antioxidant Role of Plasmalogens

The primary antioxidant function of plasmalogens stems from the preferential oxidation of their vinyl-ether bond.[1] This bond is more readily attacked by ROS, including singlet oxygen and peroxyl radicals, compared to the ester bonds found in other phospholipids.[3][7]

Sacrificial Scavenging of Reactive Oxygen Species

By acting as a sink for ROS, plasmalogens spare other membrane lipids and proteins from oxidative damage.[1] Studies on plasmalogen-deficient cell lines have demonstrated increased susceptibility to cell death induced by free radicals.[1] Conversely, cells with elevated plasmalogen levels show reduced accumulation of ROS and enhanced survival during hypoxia.[1] The oxidation products of plasmalogens are less toxic than the aldehydes and hydroperoxides generated from the oxidation of other lipids and do not propagate lipid peroxidation.[6]

Termination of Lipid Peroxidation Chains

Beyond direct scavenging, plasmalogens can terminate lipid peroxidation chain reactions. The products formed upon the oxidation of the vinyl-ether bond are not capable of propagating the oxidative cascade, effectively halting the cycle of lipid damage.[1][7] In vitro studies have shown that plasmalogens can decrease the oxidative degradation of PUFAs with an efficacy comparable to vitamin E.[5][7]

Plasmalogens in Cellular Signaling and Disease

Beyond their direct antioxidant activity, plasmalogens are integral to various cellular signaling pathways and their dysregulation is implicated in numerous pathologies characterized by oxidative stress.

Modulation of Signaling Pathways

Plasmalogens have been shown to influence key signaling cascades involved in cell survival and inflammation. These include the BDNF/TrkB/CREB, AKT, and ERK survival signaling pathways.[3] They can also regulate inflammation by inhibiting Toll-like receptor 4 (TLR4) endocytosis, which leads to a reduction in the production of inflammatory cytokines.[3] Furthermore, plasmalogens serve as a major reservoir for second messengers like arachidonic acid and docosahexaenoic acid, which are precursors for eicosanoids and docosanoids, respectively.[6][8]

Involvement in Neurodegenerative and Other Diseases

A decline in plasmalogen levels is a consistent finding in several neurodegenerative diseases, including Alzheimer's disease (AD) and Parkinson's disease (PD), where oxidative stress is a major contributor to pathogenesis.[7][9][10] The brain has a high concentration of plasmalogens, and their depletion is thought to render neuronal cells more vulnerable to oxidative damage and apoptosis.[1][9] In addition to neurodegenerative disorders, altered plasmalogen levels have been observed in cardiovascular diseases, metabolic disorders, and during the aging process.[2][5]

Quantitative Data on Plasmalogen Levels in Disease

The following table summarizes the observed changes in plasmalogen levels in various conditions associated with oxidative stress.

| Disease/Condition | Tissue/Fluid | Change in Plasmalogen Levels | Reference(s) |

| Parkinson's Disease | Plasma and Erythrocytes | 30% decrease in ethanolamine ether lipids | [5][7] |

| Alzheimer's Disease | Brain (Gray Matter) | Significant reduction | [7][11] |

| Multiple Sclerosis | Brain (Myelin Sheath) | Decrease | [5] |

| Coronary Artery Disease | Lipoproteins | Inverse correlation | [2] |

| Hyperlipidemia | Red Cell Membranes | Reduction | [2] |

| Aging | Various Mammalian Tissues | Decrease | [2][5] |

Experimental Protocols

Quantification of Plasmalogens

The analysis of plasmalogens can be challenging due to their structural similarity to other phospholipids. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for their quantification.[12][13]

Protocol: LC-MS/MS for Plasmalogen Quantification

-

Lipid Extraction:

-

Homogenize tissue or cell samples in a suitable solvent mixture, typically chloroform:methanol (2:1, v/v).

-

Perform a liquid-liquid extraction by adding a salt solution to separate the organic and aqueous phases.

-

Collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen and reconstitute in a solvent compatible with the LC system.

-

-

Chromatographic Separation:

-

Employ a hydrophilic interaction liquid chromatography (HILIC) or reversed-phase (RP) column for separation of different lipid classes.

-

Use a gradient elution with mobile phases tailored to the chosen column chemistry.

-

-

Mass Spectrometric Detection:

-

Utilize an electrospray ionization (ESI) source, often in negative ion mode for better selectivity for ethanolamine plasmalogens.[13]

-

Perform tandem mass spectrometry (MS/MS) using multiple reaction monitoring (MRM) for specific detection of precursor-product ion transitions unique to different plasmalogen species.[14]

-

-

Quantification:

-

Construct a standard curve using synthetic plasmalogen standards of known concentrations.

-

Spike samples with an internal standard (e.g., a deuterated plasmalogen) to correct for extraction and ionization variability.

-

Calculate the concentration of endogenous plasmalogens based on the standard curve.

-

Measurement of Lipid Peroxidation

The thiobarbituric acid reactive substances (TBARS) assay is a widely used method to measure malondialdehyde (MDA), a major byproduct of lipid peroxidation.[15][16]

Protocol: TBARS Assay for Lipid Peroxidation

-

Sample Preparation:

-

Reaction with Thiobarbituric Acid (TBA):

-

Measurement:

-

Quantification:

-

Prepare a standard curve using known concentrations of MDA.

-

Calculate the MDA concentration in the samples based on the standard curve.[16]

-

Visualizing Pathways and Workflows

Signaling Pathways Involving Plasmalogens

The following diagram illustrates the central role of plasmalogens in key cellular signaling pathways.

References

- 1. intentionalhealthpc.com [intentionalhealthpc.com]

- 2. The biological significance of plasmalogens in defense against oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Plasmalogen as a Bioactive Lipid Drug: From Preclinical Research Challenges to Opportunities in Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Plasmalogens in biological systems: their role in oxidative processes in biological membranes, their contribution to pathological processes and aging and plasmalogen analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Plasmalogens and Chronic Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. Frontiers | Plasmalogens and Chronic Inflammatory Diseases [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. jyoungpharm.org [jyoungpharm.org]

- 10. researchgate.net [researchgate.net]

- 11. Plasmalogen as Therapeutics to Neurodegenerative Disorders – Journal of Young Pharmacists [archives.jyoungpharm.org]

- 12. Tricky Isomers—The Evolution of Analytical Strategies to Characterize Plasmalogens and Plasmanyl Ether Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantitative and Comparative Investigation of Plasmalogen Species in Daily Foodstuffs | MDPI [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Determining Oxidative Damage by Lipid Peroxidation Assay in Rat Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 16. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

The Link Between C18(plasm)-18:1 PC-d9 and Alzheimer's Disease: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the intricate relationship between plasmalogens, a unique class of ether phospholipids, and the pathophysiology of Alzheimer's disease (AD). While C18(plasm)-18:1 PC-d9 is not directly implicated in the disease process, its crucial role as an internal standard in mass spectrometry-based lipidomics has been instrumental in elucidating the significant alterations in plasmalogen levels observed in AD patients. This guide will provide an overview of the current understanding of plasmalogens in AD, present quantitative data from key studies, detail relevant experimental protocols, and visualize the underlying biochemical pathways.

The Critical Role of Plasmalogens and Their Deficiency in Alzheimer's Disease

Plasmalogens are a class of glycerophospholipids characterized by a vinyl-ether bond at the sn-1 position of the glycerol backbone. They are highly enriched in the nervous system and are integral components of cellular membranes, playing crucial roles in membrane structure, signal transduction, and protection against oxidative stress.[1][2] A growing body of evidence strongly suggests that a deficiency in plasmalogens is a key biochemical feature of Alzheimer's disease.[3][4][5]

Reduced levels of plasmalogens have been consistently reported in the brain tissue, plasma, and cerebrospinal fluid (CSF) of individuals with AD compared to healthy controls.[4][5][6] This depletion is not merely a consequence of neurodegeneration but is believed to be an early event in the disease cascade, potentially contributing to the pathological hallmarks of AD, including the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau. The vinyl-ether bond of plasmalogens is particularly susceptible to oxidative stress, a well-established factor in AD pathogenesis. Their depletion may, therefore, exacerbate neuronal damage by compromising membrane integrity and antioxidant capacity.[1][2]

Quantitative Alterations of Plasmalogens in Alzheimer's Disease

Numerous studies have quantified the changes in plasmalogen levels in various biological samples from Alzheimer's patients. While data for the specific C18(plasm)-18:1 PC species is not always individually reported, the overall trend for choline and ethanolamine plasmalogens points towards a significant reduction. The following tables summarize key quantitative findings from the literature.

Table 1: Choline Plasmalogen (PC-P) Levels in Alzheimer's Disease

| Brain Region/Biofluid | Analyte | Change in AD vs. Control | Reference |

| Prefrontal Cortex | Total Plasmalogen Choline | ↓ 73% | [6] |

| Frontal Cortex | Phosphatidylcholine-plasmalogens (PC-PL) | Significant Reduction in some species | [3] |

| Temporal Cortex | Phosphatidylcholine-plasmalogens (PC-PL) | Significant Reduction in some species | [3] |

Table 2: Ethanolamine Plasmalogen (PE-P) Levels in Alzheimer's Disease

| Brain Region/Biofluid | Analyte | Change in AD vs. Control | Reference |

| Serum | Total Ethanolamine Plasmalogens | Levels ≤75% of controls associated with cognitive decline | [7] |

| Serum | DHA-containing PlsEtn | Lower concentrations in AD patients | [5] |

| Grey Matter | Total Ethanolamine Plasmalogens | Decreased in young and old dementia cohorts | [5] |

Signaling Pathways and Pathophysiological Links

The depletion of plasmalogens in Alzheimer's disease is hypothesized to disrupt several critical cellular and signaling pathways, contributing to the progression of the disease.

Proposed role of plasmalogen deficiency in AD pathogenesis.

Experimental Protocols for Plasmalogen Quantification

The accurate quantification of plasmalogens is paramount to understanding their role in disease. Due to their low abundance and the presence of isobaric lipid species, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. The use of stable isotope-labeled internal standards, such as This compound , is essential for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring accurate and precise quantification.

Representative Experimental Workflow

Workflow for plasmalogen quantification.

Detailed Methodologies

1. Sample Preparation and Lipid Extraction (Modified Folch Method)

-

Objective: To extract lipids from biological matrices while minimizing degradation.

-

Protocol:

-

To 100 µL of plasma, CSF, or brain homogenate, add 1 mL of a chloroform:methanol (2:1, v/v) mixture.

-

Spike the sample with a known amount of internal standard solution, including This compound .

-

Vortex vigorously for 2 minutes.

-

Add 200 µL of 0.9% NaCl solution and vortex again.

-

Centrifuge at 2,000 x g for 10 minutes to induce phase separation.

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a gentle stream of nitrogen.

-

Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol:chloroform 1:1, v/v).

-

2. LC-MS/MS Analysis

-

Objective: To separate and detect specific plasmalogen species with high sensitivity and selectivity.

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

-

Chromatographic Conditions (Representative):

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

-

Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate.

-

Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate.

-

Gradient: A linear gradient from 40% to 100% Mobile Phase B over 10 minutes, followed by a hold and re-equilibration.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 50 °C.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for each target plasmalogen and the internal standard. For C18(plasm)-18:1 PC, a common transition is the precursor ion [M+H]+ to the phosphocholine headgroup fragment (m/z 184.1). The corresponding transition for the deuterated internal standard This compound would be monitored for quantification.

-

Plasmalogen Biosynthesis Pathway

The synthesis of plasmalogens is a complex process that begins in the peroxisomes and is completed in the endoplasmic reticulum. Defects in this pathway can lead to severe neurological disorders and are implicated in the plasmalogen deficiencies seen in Alzheimer's disease.

Simplified overview of the plasmalogen biosynthesis pathway.

Conclusion and Future Directions

The evidence strongly implicates plasmalogen deficiency as a significant factor in the pathophysiology of Alzheimer's disease. While the specific species C18(plasm)-18:1 PC is part of this broader class of affected lipids, its deuterated form, This compound , serves as an indispensable tool for the precise quantification required in this area of research. Future studies should focus on longitudinal measurements of a wide range of plasmalogen species to better understand their role as biomarkers for early diagnosis and disease progression. Furthermore, the therapeutic potential of plasmalogen replacement strategies warrants thorough investigation in preclinical and clinical settings. The continued use of advanced analytical techniques, underpinned by the availability of high-quality internal standards like this compound, will be critical in advancing our understanding and treatment of Alzheimer's disease.

References

- 1. researchgate.net [researchgate.net]

- 2. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 3. From brain to food: analysis of phosphatidylcholins, lyso-phosphatidylcholins and phosphatidylcholin-plasmalogens derivates in Alzheimer's disease human post mortem brains and mice model via mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. alzdiscovery.org [alzdiscovery.org]

- 5. Plasmalogens and Alzheimer’s disease: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Disturbed choline plasmalogen and phospholipid fatty acid concentrations in Alzheimer disease prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Circulating plasmalogen levels and Alzheimer Disease Assessment Scale–Cognitive scores in Alzheimer patients - PMC [pmc.ncbi.nlm.nih.gov]

The Natural Abundance of C18(plasm)-18:1 PC in Human Plasma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural abundance of the choline plasmalogen C18(plasm)-18:1 PC (PC(P-18:1/18:1)) in human plasma. This document summarizes quantitative data, details common experimental protocols for its analysis, and illustrates its involvement in key biological pathways.

Core Overview

Plasmalogens are a unique class of glycerophospholipids characterized by a vinyl-ether bond at the sn-1 position of the glycerol backbone. They are significant components of cellular membranes, particularly in the nervous system, heart, and immune cells, accounting for up to 20% of the total phospholipid mass in humans.[1] C18(plasm)-18:1 PC, a specific choline plasmalogen, plays crucial roles in membrane structure, signal transduction, and cellular protection against oxidative stress.

Quantitative Data on Choline Plasmalogens in Human Plasma

Precise quantitative data for individual plasmalogen species can be challenging to obtain due to the vast number of isomeric and isobaric lipid species. However, data for closely related choline plasmalogens in healthy human plasma provides valuable reference points. The table below summarizes the concentration of a closely related isomer, PC(P-18:0/18:1), in the blood of healthy adults.

| Lipid Species | Common Name | Concentration (µM) | Cohort | Reference |

| PC(P-18:0/18:1) | C18(plasm)-18:1 PC isomer | 57.1 ± 13.5 | Healthy Adults (n unspecified) | --INVALID-LINK-- |

Note: The data presented is for PC(P-18:0/18:1), an isomer of the requested C18(plasm)-18:1 PC, differing in the sn-1 chain (18:0 vs. 18:1). Such data for closely related species is often used as a proxy in lipidomics studies.

Experimental Protocols for Quantification

The accurate quantification of C18(plasm)-18:1 PC in human plasma necessitates robust analytical methodologies, primarily centered around liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Plasma Sample Preparation and Lipid Extraction

A common and effective method for extracting lipids from plasma is a modified Folch or Bligh-Dyer extraction using a biphasic solvent system, such as methyl-tert-butyl ether (MTBE) and methanol.

Protocol:

-

To a 10 µL aliquot of human plasma in a 1.5 mL microcentrifuge tube, add 225 µL of cold methanol containing a mixture of internal standards.[2][3] This mixture should include a deuterated plasmalogen standard, such as C18(plasm)-18:1(d9) PC, for accurate quantification.[4][5]

-

Vortex the mixture for 10 seconds.

-

Vortex for 10 seconds and then shake for 6 minutes at 4°C.[3]

-

Induce phase separation by adding 188 µL of LC/MS-grade water.[2][3]

-

Centrifuge at 14,000 rpm for 2 minutes.[3]

-

Carefully collect the upper organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

Reconstitute the dried extract in an appropriate solvent for LC-MS analysis (e.g., a mixture of chloroform, methanol, and isopropanol).[6]

Liquid Chromatography Separation

Reversed-phase liquid chromatography (RPLC) is widely used for the separation of lipid species.

-

Column: A C18 column (e.g., Agilent ZORBAX EclipsePlus C18) is a suitable choice for separating plasmalogens from other lipid classes and isomers.[2][3]

-

Mobile Phases:

-

Mobile Phase A: A mixture of water with an organic solvent like acetonitrile or methanol, often containing additives like ammonium formate or acetate to improve ionization.

-

Mobile Phase B: A mixture of isopropanol with other organic solvents.[2]

-

-

Gradient Elution: A gradient elution program is employed to effectively separate the wide range of lipid polarities present in a plasma extract.

Tandem Mass Spectrometry Detection and Quantification

-

Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for the detection of choline-containing phospholipids like C18(plasm)-18:1 PC.

-

Detection: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap instrument, is used for accurate mass measurement.[2][6]

-

Quantification: Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) on a triple quadrupole mass spectrometer is the gold standard for targeted quantification. For choline plasmalogens, a characteristic precursor-to-product ion transition is the neutral loss of the phosphocholine headgroup (m/z 184.1).[7] The specific precursor ion for C18(plasm)-18:1 PC would be its [M+H]+ adduct.

Biological Roles and Signaling Pathways

Choline plasmalogens like C18(plasm)-18:1 PC are integral to cellular function, participating in various signaling pathways and protective mechanisms.

Caption: Key biological roles of C18(plasm)-18:1 PC.

The vinyl-ether bond of plasmalogens makes them potent antioxidants, protecting cells from oxidative damage by scavenging reactive oxygen species.[8] They are also crucial for the structure and fluidity of cell membranes and are enriched in lipid rafts, specialized membrane microdomains involved in signal transduction. Furthermore, plasmalogens have been shown to modulate key signaling cascades, including the BDNF/TrkB/CREB pathway, which is vital for neuronal survival and plasticity, as well as the AKT and ERK survival pathways.[8] In the context of the innate immune system, plasmalogens can influence the mitogen-activated protein kinase (MAPK) signaling cascade, which is involved in processes like phagocytosis.[9]

Conclusion

C18(plasm)-18:1 PC is a vital lipid species in human plasma, with its concentration and metabolism being indicative of overall health. The methodologies outlined in this guide provide a framework for its accurate quantification, which is essential for researchers and clinicians investigating its role in various physiological and pathological states. Further research into the specific signaling roles of individual plasmalogen species will undoubtedly uncover new therapeutic avenues for a range of diseases.

References

- 1. neurocluster-db.meduniwien.ac.at [neurocluster-db.meduniwien.ac.at]

- 2. lcms.cz [lcms.cz]

- 3. agilent.com [agilent.com]

- 4. Lipid profiling of suction blister fluid: comparison of lipids in interstitial fluid and plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uab.edu [uab.edu]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. researchmgt.monash.edu [researchmgt.monash.edu]

- 8. Plasmalogen as a Bioactive Lipid Drug: From Preclinical Research Challenges to Opportunities in Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Plasmalogens in Innate Immune Cells: From Arachidonate Signaling to Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

The Core of Cellular Membranes: A Technical Guide to the Biosynthesis and Metabolism of Choline Plasmalogens

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plasmalogens are a unique class of glycerophospholipids characterized by a vinyl-ether bond at the sn-1 position of the glycerol backbone.[1] They are significant components of cellular membranes, particularly in the nervous, cardiovascular, and immune systems.[2] Choline plasmalogens (PlsCho), a key subclass of these lipids, play crucial roles in membrane structure, signal transduction, and protection against oxidative stress. Dysregulation of choline plasmalogen metabolism has been implicated in various pathologies, including neurodegenerative diseases like Alzheimer's disease, making this pathway a critical area of research for therapeutic development.[3] This in-depth technical guide provides a comprehensive overview of the biosynthesis and metabolism of choline plasmalogens, detailed experimental protocols for their study, and a summary of their quantitative distribution in mammalian tissues.

Biosynthesis of Choline Plasmalogens

The biosynthesis of choline plasmalogens is a multi-step process that initiates in the peroxisomes and concludes in the endoplasmic reticulum (ER).[1] A key feature of choline plasmalogen synthesis in animals is that it is believed to occur primarily through the modification of ethanolamine plasmalogens, as no dedicated plasmenylcholine desaturase has been identified.[4]

The biosynthetic pathway can be summarized as follows:

-

Peroxisomal Steps: The process begins with the acylation of dihydroxyacetone phosphate (DHAP) by glyceronephosphate O-acyltransferase (GNPAT). Subsequently, alkyl-DHAP synthase (AGPS) exchanges the acyl group for a fatty alcohol. The resulting 1-alkyl-DHAP is then reduced to 1-alkyl-sn-glycerol-3-phosphate (alkyl-G3P) by an acyl/alkyl-DHAP reductase.

-

Endoplasmic Reticulum Steps: Alkyl-G3P is transported to the ER, where it is acylated at the sn-2 position to form 1-alkyl-2-acyl-sn-glycerol-3-phosphate. A phosphatase then removes the phosphate group to yield 1-alkyl-2-acyl-sn-glycerol.

-

Formation of the Vinyl-Ether Bond and Headgroup Attachment: Plasmanylethanolamine desaturase (TMEM189) introduces the characteristic vinyl-ether bond at the sn-1 position of an ethanolamine-containing plasmalogen precursor.[3]

-

Conversion to Choline Plasmalogens: The prevailing hypothesis is that choline plasmalogens are formed from the hydrolysis of ethanolamine plasmalogens to 1-O-(1Z-alkenyl)-2-acyl-sn-glycerol. This intermediate is then modified by choline phosphotransferase, which transfers a phosphocholine group from CDP-choline to the diacylglycerol backbone, forming the final choline plasmalogen.[4]

References

- 1. Regulation of plasmalogen metabolism and traffic in mammals: The fog begins to lift - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Purification, Identification, and Cloning of Lysoplasmalogenase, the Enzyme That Catalyzes Hydrolysis of the Vinyl Ether Bond of Lysoplasmalogen - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Disturbed choline plasmalogen and phospholipid fatty acid concentrations in Alzheimer disease prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances in the Biosynthetic Pathways and Application Potential of Plasmalogens in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of C18(plasm)-18:1 PC in Human Plasma using a Validated LC-MS/MS Method

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of C18(plasm)-18:1 PC (PC(P-18:0/18:1)) in human plasma. Plasmalogens are a unique class of phospholipids containing a vinyl-ether bond at the sn-1 position, which makes them susceptible to oxidative stress and implicates them in various physiological and pathological processes. Accurate quantification of specific plasmalogen species is crucial for understanding their biological roles. This method utilizes a stable isotope-labeled internal standard, C18(plasm)-18:1 PC-d9, for accurate and precise quantification. The protocol covers sample preparation, optimized LC-MS/MS conditions, and data analysis, providing researchers, scientists, and drug development professionals with a comprehensive guide for reliable plasmalogen analysis.

Introduction

Plasmalogens are a class of glycerophospholipids characterized by a vinyl-ether linkage at the sn-1 position of the glycerol backbone. They are integral components of cellular membranes and are particularly abundant in the nervous system, heart, and immune cells.[1][2] Due to the presence of the vinyl-ether bond, plasmalogens are potent antioxidants, protecting cells from oxidative damage.[2] Altered levels of plasmalogens have been associated with a range of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.

C18(plasm)-18:1 PC (1-(1Z-octadecenyl)-2-oleoyl-sn-glycero-3-phosphocholine) is a significant choline plasmalogen species found in various tissues.[3] Its accurate quantification is essential for investigating its role in health and disease. LC-MS/MS has emerged as the preferred analytical technique for lipidomics due to its high selectivity and sensitivity, enabling the precise measurement of individual lipid species in complex biological matrices.[4] This application note provides a detailed protocol for the quantification of C18(plasm)-18:1 PC in human plasma using this compound as an internal standard.

Experimental Protocols

Materials and Reagents

-

C18(plasm)-18:1 PC standard (Avanti Polar Lipids)

-

This compound internal standard (Avanti Polar Lipids)[5]

-

LC-MS grade methanol, isopropanol, acetonitrile, and water (Fisher Scientific or equivalent)[6]

-

LC-MS grade ammonium formate (Sigma-Aldrich)[7]

-

Methyl-tert-butyl ether (MTBE) (Sigma-Aldrich)[6]

-

Human plasma (BioIVT or other certified vendor)

Sample Preparation: Methyl-tert-butyl ether (MTBE) Extraction

This protocol is adapted from established lipid extraction methods.[6][8]

-

Thaw plasma samples on ice.

-

To 20 µL of plasma in a 1.5 mL microcentrifuge tube, add 200 µL of cold methanol containing the this compound internal standard (final concentration of 500 ng/mL).

-

Vortex for 10 seconds.

-

Add 750 µL of cold MTBE.

-

Vortex for 10 seconds and then shake at 4°C for 10 minutes.

-

Induce phase separation by adding 188 µL of LC-MS grade water.

-

Vortex for 20 seconds and centrifuge at 14,000 x g for 5 minutes.

-

Carefully collect the upper organic phase (approximately 700 µL) and transfer to a new tube.

-